(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester
CAS No.: 1235453-07-2
Cat. No.: VC0020063
Molecular Formula: C24H36N2O6
Molecular Weight: 448.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235453-07-2 |
|---|---|
| Molecular Formula | C24H36N2O6 |
| Molecular Weight | 448.56 |
| IUPAC Name | tert-butyl (2S)-1-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]azetidine-2-carboxylate |
| Standard InChI | InChI=1S/C24H36N2O6/c1-23(2,3)31-20(27)18(25-22(29)30-16-17-10-8-7-9-11-17)12-14-26-15-13-19(26)21(28)32-24(4,5)6/h7-11,18-19H,12-16H2,1-6H3,(H,25,29)/t18-,19-/m0/s1 |
| Standard InChI Key | OIZVWYXDGFZLKP-OALUTQOASA-N |
| SMILES | CC(C)(C)OC(=O)C1CCN1CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester belongs to the azetidine family of compounds, characterized by its four-membered nitrogen-containing ring. This particular derivative includes several functional groups that contribute to its reactivity and synthetic utility.
Chemical Identifiers and Nomenclature
The compound is precisely identified through multiple chemical nomenclature systems. This standardization is essential for research continuity and proper identification across chemical databases and literature.
Table 1: Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 1235453-07-2 |
| Molecular Formula | C24H36N2O6 |
| Molecular Weight | 448.55 g/mol |
| Alternative Name | (αS,2S)-2-[(1,1-Dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-1-azetidinebutanoic Acid 1,1-Dimethylethyl Ester |
| Catalog Identification | RCLST303096 (Clinivex) |
The compound features a systematic IUPAC name that precisely describes its structural arrangement and stereochemistry . The alternative name provides a different perspective on the same molecular structure, emphasizing different aspects of its connectivity .
Structural Components
The molecule contains several key structural features that determine its chemical behavior:
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An azetidine ring system (four-membered nitrogen heterocycle)
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Multiple protecting groups including:
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t-Butoxycarbonyl (Boc) protection
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Benzyloxycarbonyl (Cbz) protection
-
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Stereogenic centers with defined configurations (2S,3'S)
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Ester functionality (t-butyl ester)
The presence of these structural elements contributes to the compound's utility in organic synthesis, particularly in peptide chemistry and heterocyclic compound preparation. The stereochemistry at positions 2S and 3'S is critical for its applications in stereoselective synthesis pathways .
Physical Properties
The physical characteristics of (2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester determine its handling requirements, storage conditions, and utility in various chemical operations.
Observable Characteristics
The compound exists as a colorless oil at standard temperature and pressure . This physical state facilitates certain handling procedures while presenting specific challenges for storage and measurement.
Solubility Profile
Solubility data is critical for planning chemical reactions and purification procedures. This compound demonstrates:
Table 2: Solubility Characteristics
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Water | Not reported |
| Alcohols | Not reported |
The compound's solubility in chlorinated solvents like chloroform and dichloromethane suggests a moderate to low polarity, which is consistent with its molecular structure containing both polar functional groups and nonpolar regions .
Synthetic Applications and Utility
The compound's primary significance lies in its application as an intermediate in organic synthesis, particularly in the preparation of complex molecular structures.
Role in Heterocyclic Chemistry
Analytical Characterization
Analytical characterization of (2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester is essential for confirming its identity, purity, and structural integrity in research applications.
When used as a reference standard, this compound undergoes rigorous quality control procedures. These procedures ensure that the material meets specifications required for analytical and research applications. According to supplier information, analytical laboratories are "fully equipped to provide analyses such as: HPLC, HNMR, MS, IR, KF, TGA and 13CNMR" .
The compound is available as a reference standard that complies with regulatory requirements, such as those specified by Anvisa in resolution RDC Nº 166 .
| Supplier | Catalog Number | Country |
|---|---|---|
| Toronto Research Chemicals | Not specified | Canada |
| Clinivex | RCLST303096 | Not specified |
| CMS Científica (distributor) | Not specified | Brazil |
Toronto Research Chemicals is mentioned as a supplier with extensive quality control processes . Clinivex provides the compound under catalog number RCLST303096 . CMS Científica is identified as an authorized distributor of Toronto Research Chemicals standards in Brazil .
Regulatory Context
Related Research and Future Directions
While specific research focused exclusively on (2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester is limited in the available literature, broader research on azetidine derivatives provides context for understanding its potential applications.
Azetidine Chemistry Advancements
Recent literature indicates growing interest in azetidine chemistry, particularly in developing new synthetic methodologies for creating these strained four-membered ring systems . A comprehensive review in Chemical Reviews highlights "Novel Syntheses of Azetidines and Azetidinones," suggesting ongoing research interest in this field .
Specific advances mentioned in related literature include:
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